1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine
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Overview
Description
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green and efficient method for producing imidazo[2,1-b][1,3]thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives, while nucleophilic substitution can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- 2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride
Uniqueness
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms within its structure. This unique arrangement contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11N3S |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3S/c1-5(9)7-6(2)11-4-3-10-8(11)12-7/h3-5H,9H2,1-2H3 |
InChI Key |
TXJBQYXFZOGQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)N |
Origin of Product |
United States |
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